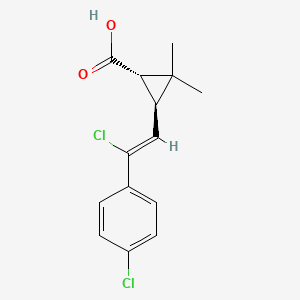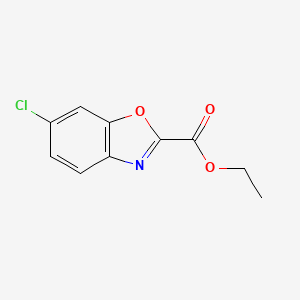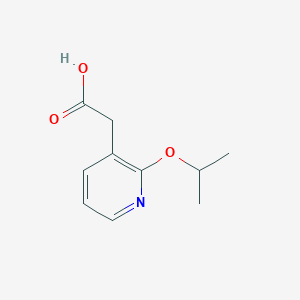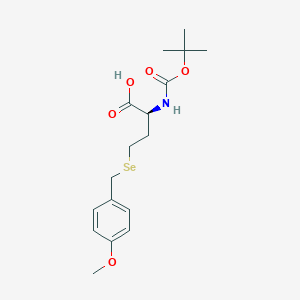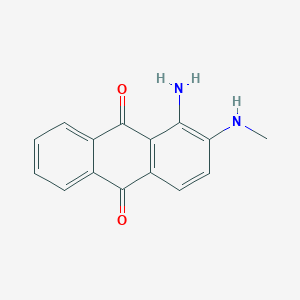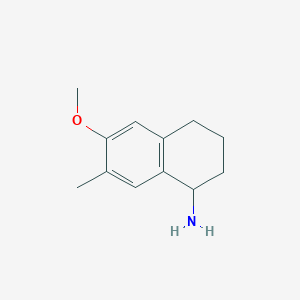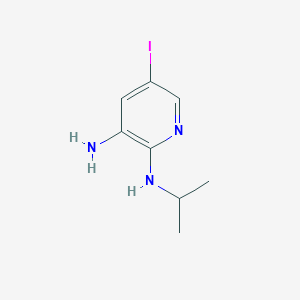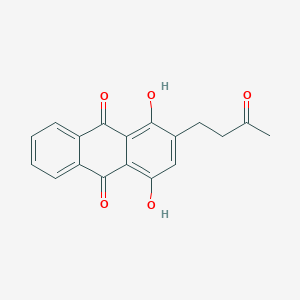![molecular formula C6H5BrN2OS B13134936 (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol: is a heterocyclic compound that features both bromine and hydroxyl functional groups attached to an imidazo-thiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Bromination: The imidazo[2,1-b]thiazole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Hydroxymethylation: The brominated intermediate is subjected to hydroxymethylation using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃ (Chromium trioxide)
Reduction: LiAlH₄, H₂/Pd-C (Palladium on carbon)
Substitution: NaNH₂ (Sodium amide), RSH (Thiols), RNH₂ (Amines)
Major Products
Oxidation: (2-Bromoimidazo[2,1-b]thiazol-6-yl)aldehyde, (2-Bromoimidazo[2,1-b]thiazol-6-yl)carboxylic acid
Reduction: Imidazo[2,1-b]thiazol-6-ylmethanol
Substitution: (2-Aminoimidazo[2,1-b]thiazol-6-yl)methanol, (2-Mercaptoimidazo[2,1-b]thiazol-6-yl)methanol
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol serves as a versatile intermediate for the construction of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology
This compound has potential applications in the development of bioactive molecules. Its imidazo-thiazole core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug discovery.
Medicine
Research into this compound includes its potential use as an antimicrobial or anticancer agent. The presence of both bromine and hydroxyl groups can enhance its biological activity and specificity.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-thiazole core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromoimidazo[1,2-a]pyridine-3-yl)methanol
- (2-Bromoimidazo[1,2-b]pyridazine-6-yl)methanol
- (2-Bromoimidazo[1,2-c]pyrimidine-5-yl)methanol
Uniqueness
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol is unique due to its specific imidazo-thiazole ring system, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H5BrN2OS |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methanol |
InChI |
InChI=1S/C6H5BrN2OS/c7-5-2-9-1-4(3-10)8-6(9)11-5/h1-2,10H,3H2 |
Clave InChI |
RWKNZJNAQAPBBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2N1C=C(S2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
